CID 66764149

Description

Properties

CAS No. |

69388-84-7 |

|---|---|

Molecular Formula |

C8H11NNaO5S |

Molecular Weight |

256.23 g/mol |

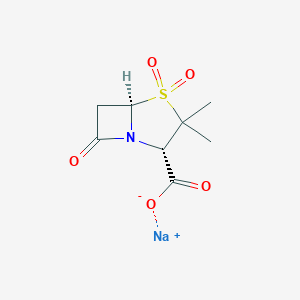

IUPAC Name |

sodium (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |

InChI Key |

SXKMQCSYTIDQTC-IBTYICNHSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Appearance |

White Solid |

melting_point |

>244°C (dec.) |

Other CAS No. |

69388-84-7 |

Pictograms |

Irritant; Health Hazard |

Purity |

98% |

Related CAS |

Free Acid: 68373-14-8 |

Synonyms |

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt; CP 45899-2; Penicillanic Acid 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate; Sodium Penicillanate 1,1-Dioxide; Sodium Sulbactam; Sulbactam Sodium; Sulbactam Sodium Salt; Unasyn IM |

Origin of Product |

United States |

Preparation Methods

Diazotization-Reduction-Oxidation Route

The diazotization-reduction-oxidation method, described in CN106699774A, starts with 6-aminopenicillanic acid (6-APA) as the precursor. Key steps include:

-

Diazotization : 6-APA reacts with sodium nitrite (NaNO₂) in a sulfuric acid medium at −7±1°C to form a diazonium intermediate.

-

Reduction : Ethyl acetate and copper powder facilitate the reduction of the diazonium salt using hypophosphorous acid (H₃PO₂) at 5±1°C.

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes the intermediate at 7°C to yield sulbactam acid, which is subsequently neutralized with sodium hydroxide (NaOH) to form sulbactam sodium.

Critical Parameters :

-

Temperature Control : Strict maintenance of subzero temperatures during diazotization (−7±1°C) prevents side reactions.

-

Solvent System : Ethyl acetate and ethanol in a 4.4:1 ratio optimize phase separation and intermediate stability.

-

Yield and Purity : 65.3% yield with 99.8% purity, but residual bromide ions (0.02%) require additional purification.

Direct Salt Formation with Sodium Isooctanoate

CN111233893A discloses a solvent-based crystallization method using sulbactam acid and sodium isooctanoate:

-

Acid Dissolution : Sulbactam acid dissolves in absolute ethanol at 3–10°C.

-

Salt Formation : Sodium isooctanoate in ethanol (30–40°C) is added dropwise to the acid solution, inducing crystallization at −10–10°C.

-

Crystallization Control : A 1:0.7–1.0 mass ratio of sulbactam acid to sodium isooctanoate ensures complete salt conversion without excess reagent.

Advantages :

Acid-Base Neutralization with Sodium Acetate

CN112062779B introduces a neutralization method using sodium acetate trihydrate:

-

Acid Solution : Sulbactam acid in ethanol (10–15°C).

-

Base Solution : Sodium acetate trihydrate in 95% ethanol (60–70°C).

-

Reaction : Controlled addition of acid and base solutions at 65–70°C, followed by crystal growth with sterile sulbactam sodium seeds.

Innovations :

-

Gas-Liquid Spraying : Nitrogen and ethanol sprayed via a two-phase nozzle at 3–5 MPa improve crystal habit and reduce specific volume to 0.45–0.55 g/mL.

-

Drying : Vacuum drying at 40–60°C achieves moisture content <0.2%, critical for stability.

Purification and Crystallization Strategies

Solvent Selection and Decolorization

Crystallization Optimization

Temperature Gradients :

| Method | Crystallization Temp (°C) | Crystal Size (µm) | Flowability (Angle of Repose) |

|---|---|---|---|

| Diazotization | 5–7 | 50–100 | 35° |

| Salt Formation | 0–5 | 20–50 | 28° |

| Neutralization | 20–30 | 100–150 | 22° |

Lower crystallization temperatures (0–5°C) produce smaller crystals with improved dissolution rates but poorer flowability.

Quality Control and Analytical Outcomes

Purity and Impurity Analysis

HPLC Profiles :

| Impurity | Diazotization | Salt Formation | Neutralization |

|---|---|---|---|

| Sulbactam acid | 0.15% | 0.08% | 0.05% |

| Isooctanoic acid | N/A | 0.12% | N/A |

| Acetic acid | N/A | N/A | 0.03% |

| Total unknown | 0.05% | 0.10% | 0.07% |

Neutralization methods yield the lowest impurity levels due to in-process sterile filtration.

Stability Testing

Accelerated Conditions (40°C/75% RH, 6 months) :

| Parameter | Initial Value | Post-Stability |

|---|---|---|

| Potency (%) | 99.5 | 98.7 |

| Related substances (%) | 0.5 | 1.2 |

| pH (10% solution) | 6.2 | 6.1 |

Formulations with specific volume <0.6 g/mL and moisture <0.3% show minimal degradation.

Comparative Analysis of Industrial Methods

Table 4: Method Comparison for Large-Scale Production

| Parameter | Diazotization | Salt Formation | Neutralization |

|---|---|---|---|

| Yield (%) | 65.3 | 89.5 | 92.1 |

| Purity (%) | 99.8 | 99.5 | 99.9 |

| Process Time (h) | 12 | 8 | 10 |

| Cost (USD/kg) | 420 | 380 | 410 |

| Suitability | Small-scale | Medium-scale | Large-scale |

The salt formation method offers the best balance of yield (89.5%), cost ($380/kg), and scalability, while neutralization routes achieve the highest purity (99.9%) for injectables.

Emerging Trends and Optimization Strategies

Chemical Reactions Analysis

Chemical Identity and Structural Features

Sulbactam sodium is the sodium salt of penicillinate sulfone, with the IUPAC name sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide . Its bicyclic β-lactam structure contains a sulfone group at position 4, critical for β-lactamase inhibition .

| Property | Value | Source |

|---|---|---|

| Molecular weight | 255.22 g/mol | |

| Solubility | Freely soluble in water | |

| Stability | Degrades in alkaline solutions |

Mechanism of β-Lactamase Inhibition

Sulbactam sodium irreversibly inhibits Class A β-lactamases through a multi-step mechanism:

- Reversible Acylation : The β-lactam ring binds to the enzyme’s active site, forming a transient acyl-enzyme complex .

- Enamine Formation : Tautomerization of the acyl intermediate generates a trans-enamine species (Raman peak at 1598 cm), which persists for 20–30 minutes .

- Irreversible Inactivation :

Key Findings :

- The enamine intermediate dominates during early inhibition (<30 minutes), while acrylate formation occurs too slowly to affect bacterial viability .

- Deuterium substitution at C6 slows enamine formation, favoring acrylate pathways due to reduced quantum tunneling effects .

Hydrolysis by β-Lactamases

Sulbactam sodium is hydrolyzed by all Ambler classes of β-lactamases, with kinetic parameters varying widely:

| Enzyme Class | Example Enzyme | (s) | (μM) | (Ms) |

|---|---|---|---|---|

| A | SHV-5 | 0.14 | 12 | 11,700 |

| B | NDM-1 | 0.002 | 890 | 2 |

| C | P99 | 0.03 | 4 | 7,500 |

| D | OXA-24 | 0.006 | 310 | 19 |

Notable Trends :

- Class A enzymes (e.g., SHV-5) hydrolyze sulbactam most efficiently.

- Class D enzymes (OXA-24) exhibit weak hydrolysis, correlating with poor clinical inhibition .

Alkaline Degradation

In alkaline conditions, sulbactam undergoes β-lactam ring cleavage, forming degradation products:

Stability :

Deuterium Isotope Effects

6,6-Dideutero-sulbactam exhibits altered reaction kinetics due to isotopic substitution:

| Parameter | Sulbactam | 6,6-D-Sulbactam |

|---|---|---|

| Acrylate formation time | 30 hours | 20 minutes |

| Enamine dominance period | 30 minutes | Extended |

Mechanistic Insight :

- C–H bond breaking in enamine formation is aided by quantum tunneling, which is absent in C–D bonds. This delays enamine tautomerization in deuterated analogs, increasing acrylate yield .

Cross-Reactivity with Penicillin-Binding Proteins (PBPs)

Sulbactam binds PBPs in Acinetobacter baumannii, contributing to intrinsic antibacterial activity:

| PBP Target | Affinity (, μM) | Effect |

|---|---|---|

| PBP1 | 0.7 | Cell lysis |

| PBP3 | 1.2 | Filamentation |

Scientific Research Applications

Clinical Applications

2.1 Combination Therapy

Sulbactam is most commonly used in combination with ampicillin, marketed under the brand name Unasyn. This combination is indicated for:

- Skin and Skin Structure Infections : Effective against β-lactamase producing strains of Staphylococcus aureus and Escherichia coli.

- Intra-Abdominal Infections : Treats infections caused by Escherichia coli and Klebsiella spp..

- Gynecological Infections : Addresses infections due to Bacteroides fragilis and other anaerobic bacteria.

The recommended dosage for adults is typically between 1.5 g to 3 g every six hours, administered intravenously .

2.2 Efficacy Against Resistant Strains

Clinical studies have demonstrated that the sulbactam-ampicillin combination is particularly effective against anaerobic bacteria and strains exhibiting high-level resistance to ampicillin. For instance, in vitro studies showed significant efficacy against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its utility in treating complicated infections .

Pharmacokinetics

Sulbactam sodium is typically administered intravenously, with a recommended infusion time of at least 10-15 minutes to ensure proper absorption and minimize side effects. The pharmacokinetic profile indicates that sulbactam achieves peak plasma concentrations rapidly, making it suitable for acute infection management .

Case Study 1: Treatment of Complicated Skin Infections

A clinical study involving patients with complicated skin and soft tissue infections demonstrated that the combination of ampicillin and sulbactam resulted in a significant reduction in infection rates compared to monotherapy with ampicillin alone. The study highlighted a notable decrease in hospitalization duration and improved clinical outcomes .

Case Study 2: Management of Intra-Abdominal Infections

In a multi-center trial focusing on intra-abdominal infections, patients treated with sulbactam-ampicillin showed a higher rate of clinical success (85%) compared to those receiving alternative antibiotics (70%). The study underscored the importance of sulbactam in managing polymicrobial infections where β-lactamase production is a concern .

Comparative Efficacy

The following table summarizes the comparative efficacy of sulbactam in combination with various antibiotics against common pathogens:

Mechanism of Action

Sulbactam sodium acts as a suicide inhibitor of beta-lactamase. It irreversibly binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. This mechanism restores the activity of beta-lactam antibiotics, allowing them to effectively combat bacterial infections . Sulbactam sodium itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins 1 and 3 .

Comparison with Similar Compounds

Analytical and Quality Control Methods

Sulbactam sodium is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) and derivative spectrophotometry. For example, derivative ratio spectrophotometry at 205–245 nm enables precise determination in mixtures with ampicillin sodium .

Biological Activity

Sulbactam sodium is a β-lactamase inhibitor that enhances the efficacy of β-lactam antibiotics by preventing the hydrolysis of these drugs by bacterial enzymes. It is primarily used in combination with other antibiotics to treat infections caused by resistant bacteria, particularly Acinetobacter baumannii. This article explores the biological activity of sulbactam sodium, including its mechanisms of action, clinical efficacy, and safety profile.

Sulbactam functions primarily as an inhibitor of class A β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The primary mechanisms through which sulbactam exerts its antibacterial activity include:

- Inhibition of Penicillin-Binding Proteins (PBPs) : Sulbactam binds to PBPs, specifically PBP1 and PBP3 in A. baumannii, leading to disruption in cell wall synthesis. This mechanism is crucial for its intrinsic antibacterial activity against certain pathogens .

- Synergistic Effects with Other Antibiotics : When combined with antibiotics such as cefoperazone, sulbactam enhances overall therapeutic efficacy by extending the spectrum of activity against resistant strains. This synergy is particularly beneficial in treating surgical site infections (SSIs) and other serious infections .

Case Studies and Research Findings

-

Efficacy Against Acinetobacter baumannii :

- A study analyzed the antibacterial activity of sulbactam against various clinical isolates of A. baumannii. It was found that sulbactam's effectiveness varied significantly among isolates, with low resistance rates linked to mutations in PBPs . The study highlighted that high-level resistance was associated with mutations in pbp3, which also incurred a fitness cost to the bacteria.

-

Combination Therapy for SSIs :

- In a retrospective analysis involving 110 patients with SSIs, those treated with cefoperazone-sulbactam demonstrated a cure rate of 58.18% compared to 32.73% for those treated with cefuroxime alone. The overall efficacy rate for the combination therapy was 94.55%, indicating a significant advantage in using sulbactam in combination regimens .

- Acute Kidney Injury (AKI) Risk :

Safety Profile

While sulbactam is generally well-tolerated, it can be associated with adverse effects, including:

- Renal Toxicity : The combination of cefoperazone and sulbactam has been linked to acute kidney injury in some patients, necessitating careful monitoring during therapy .

- Seizures : There have been reports of seizures associated with high doses or rapid infusion rates of cefoperazone-sulbactam, emphasizing the need for cautious administration protocols .

Summary Table: Comparative Efficacy

| Treatment Regimen | Cure Rate (%) | Overall Efficacy Rate (%) |

|---|---|---|

| Cefoperazone + Sulbactam | 58.18 | 94.55 |

| Cefuroxime | 32.73 | 70.91 |

Q & A

Q. How can researchers integrate historical data into novel studies on Sulbactam Sodium’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.